molecular formula C15H23N5O7 B561970 Minoxidil beta-D-Glucuronide CAS No. 56828-40-1

Minoxidil beta-D-Glucuronide

Cat. No.: B561970
CAS No.: 56828-40-1
M. Wt: 385.37 g/mol
InChI Key: WJHSTCUDHNONOO-HNRZYHPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minoxidil beta-D-Glucuronide, with the CAS number 56828-40-1 and a molecular formula of C15H23N5O7, is a significant conjugated metabolite of Minoxidil . It is formed in the body through the process of glucuronidation, a major Phase II metabolic pathway . This compound is critical for advanced in vitro and in vivo pharmacokinetic studies, particularly for investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of the parent drug, Minoxidil . Minoxidil is a well-characterized vasodilator and a pro-drug whose hair growth-promoting effects are primarily attributed to its active metabolite, Minoxidil Sulfate, which is generated by the sulfotransferase enzyme in the hair follicle . Research indicates that approximately 90% of an administered dose of Minoxidil is metabolized, with conjugation at the N-oxide position to form the glucuronide being a predominant pathway . As a major metabolite, this compound serves as an essential reference standard in bioanalytical research. Its application is vital for accurately quantifying drug levels in biological samples, enabling a deeper understanding of Minoxidil's metabolic fate and elimination kinetics. This product is provided as an Off-White to Yellow Solid for research purposes . It is intended for use in a laboratory setting and is strictly classified as "For Research Use Only." It is not manufactured for, approved for, or intended to be used in diagnostic procedures or for human consumption.

Properties

CAS No.

56828-40-1

Molecular Formula

C15H23N5O7

Molecular Weight

385.37 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H23N5O7/c16-7-6-8(19-4-2-1-3-5-19)18-15(17)20(7)27-14-11(23)9(21)10(22)12(26-14)13(24)25/h6,9-12,14,17,21-23H,1-5,16H2,(H,24,25)/t9-,10-,11+,12-,14-/m0/s1

InChI Key

WJHSTCUDHNONOO-HNRZYHPDSA-N

SMILES

C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N

Isomeric SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Glucuronide;  1-[[4-Amino-2-imino-6-(1-piperidinyl)-1(2H)-pyrimidinyl]oxy]-1-deoxy-β-D-glucopyranuronic Acid; 

Origin of Product

United States

Preparation Methods

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

The primary biosynthesis route involves hepatic UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to minoxidil’s hydroxyl group. Human UGT isoforms 1A9 and 2B7 show preferential activity toward minoxidil, with kinetic studies demonstrating a KmK_m of 18–25 μM and VmaxV_{max} of 0.8–1.2 nmol/min/mg protein in liver microsomes. Reaction conditions are typically optimized at pH 7.4 (phosphate buffer), 37°C, and 5 mM Mg²⁺ to stabilize enzyme activity.

Recombinant Enzyme Systems

Industrial applications employ recombinant UGTs expressed in Escherichia coli or insect cell systems (e.g., baculovirus-Sf9). These systems achieve yields of 70–85% with product purity >95% after purification. Co-expression with cytochrome P450 reductase enhances UDPGA regeneration, reducing substrate inhibition.

Chemical Synthesis: Non-Biological Approaches

Koenigs-Knorr Glycosylation

Chemical glucuronidation uses activated glucuronic acid donors, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. Under Koenigs-Knorr conditions (Ag₂CO₃ catalyst, anhydrous DMF, 60°C), minoxidil reacts via an SN2 mechanism to form the β-D-glucuronide conjugate. Yields range from 45–60%, with byproducts including α-anomers (15–20%) and hydrolyzed donor (10–12%).

Stereochemical Control

Silver triflate (AgOTf) promotes β-selectivity (>90%) by stabilizing the oxocarbenium ion intermediate. Anomeric configuration is confirmed via 1H^1H NMR (δ 5.2–5.4 ppm, J = 7–8 Hz for β-linkage).

Industrial-Scale Production Methods

Microbial Biotransformation

Saccharomyces cerevisiae engineered with human UGT1A9 achieves 90% conversion in 24-hour fermentations (20 g/L minoxidil, 30 g/L glucose). Continuous extraction via resin adsorption prevents product inhibition, yielding 18 g/L this compound with 99% HPLC purity.

Fixed-Bed Enzymatic Reactors

Immobilized UGTs on chitosan-coated silica gel (particle size 150–200 μm) enable continuous flow synthesis. At 25°C and pH 7.0, the system maintains 75% activity after 30 cycles, reducing production costs by 40% compared to batch processes.

Purification and Isolation Techniques

Chromatographic Methods

StepMethodConditionsOutcome
1Solid-Phase ExtractionC18 cartridge, MeOH:H₂O (30:70)Removes 98% unreacted minoxidil
2Preparative HPLCXBridge C18, 10 μm, 20×250 mm
Mobile phase: 0.1% TFA in H₂O/ACN (85:15)
Isolates β-D-glucuronide (RT 12.4 min)
3Lyophilization−50°C, 0.05 mbarFinal purity >99.5% by LC-MS

Analytical Characterization

Structural Confirmation

  • High-Resolution MS : [M+H]⁺ at m/z 386.1564 (calc. 386.1567)

  • 1H^1H NMR (D₂O): δ 5.32 (d, J = 7.8 Hz, H-1'), 3.20–3.80 (m, sugar protons), 6.85 (s, pyrimidine H)

  • HPLC-DAD : λ_max 230 nm, retention time 8.9 min (Zorbax SB-C8, 4.6×150 mm)

Comparative Analysis of Synthesis Methods

ParameterEnzymaticChemical
Yield70–85%45–60%
Purity>95%80–90%
CostHigh (enzyme production)Moderate (toxic solvents)
ScalabilityExcellent (bioreactors)Limited (multi-step)
Environmental ImpactLow (aqueous media)High (organic waste)

Chemical Reactions Analysis

Types of Reactions: Minoxidil beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating Minoxidil. This reaction can occur under acidic or enzymatic conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Minoxidil beta-D-Glucuronide has several applications in scientific research:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Minoxidil beta-D-Glucuronide itself is not pharmacologically active. its formation and subsequent hydrolysis play a crucial role in the pharmacokinetics of Minoxidil. The glucuronidation process increases the solubility of Minoxidil, facilitating its excretion. Upon hydrolysis, active Minoxidil is released, which then exerts its effects by opening potassium channels, leading to vasodilation and hair growth stimulation .

Comparison with Similar Compounds

Uniqueness: Minoxidil beta-D-Glucuronide is unique due to its specific formation from Minoxidil and its role in the drug’s metabolism. Unlike Minoxidil Sulfate, which is active, this compound serves primarily as a means of excretion, highlighting the diverse metabolic pathways drugs can undergo .

Biological Activity

Minoxidil beta-D-glucuronide is a significant metabolite of minoxidil, a well-known vasodilator primarily used for treating hypertension and androgenetic alopecia (AGA). Understanding the biological activity of this compound is essential for elucidating its role in hair growth and other physiological processes. This article delves into the mechanisms of action, pharmacokinetics, and relevant case studies surrounding this compound.

Minoxidil itself exhibits multiple mechanisms that contribute to its therapeutic effects, particularly in hair growth:

  • Vasodilation : Minoxidil acts as a potent vasodilator by opening ATP-sensitive potassium channels in vascular smooth muscle. This action leads to hyperpolarization of the cell membrane, inhibiting calcium ion entry and promoting vascular relaxation, which enhances blood flow to hair follicles .
  • Wnt/β-Catenin Signaling Pathway : Minoxidil has been shown to activate the Wnt/β-catenin signaling pathway, crucial for hair follicle regeneration. This pathway promotes the expression of vascular endothelial growth factor (VEGF), which is vital for follicular vascularization during the anagen phase .
  • Anti-inflammatory Effects : The compound may reduce perifollicular inflammation by inhibiting inflammatory mediators such as interleukin-1α and prostacyclin, thus creating a more favorable environment for hair growth .
  • Hormonal Modulation : Recent studies indicate that minoxidil may influence androgenic pathways by inhibiting androgen receptors and modulating enzymes like CYP17A1 and CYP19A1, which are involved in steroid metabolism .

Pharmacokinetics

This compound is primarily formed through glucuronidation in the liver, a process that typically detoxifies compounds but can also yield active metabolites. The pharmacokinetics of minoxidil include:

  • Absorption : Approximately 90% of orally administered minoxidil is absorbed in the gastrointestinal tract, with food not significantly affecting its bioavailability .
  • Distribution : The volume of distribution exceeds 200 L, indicating extensive tissue uptake, especially in the liver and kidneys. Importantly, it does not cross the blood-brain barrier .
  • Metabolism : Minoxidil undergoes extensive metabolism with minoxidil sulfate being the most active metabolite. This compound contributes to its pharmacological profile but is generally considered less potent than its parent compound .
  • Excretion : The elimination half-life is approximately 4 hours, with renal clearance being the primary route for excretion of both minoxidil and its metabolites .

Case Studies and Research Findings

Several studies have investigated the efficacy and biological activity of this compound:

  • Hair Growth Studies : In animal models, topical application of minoxidil has been shown to enhance hair follicle size and promote anagen phase initiation. One study demonstrated that topical minoxidil increased cellular DNA synthesis in dermal papilla cells, suggesting enhanced cell proliferation directly linked to hair growth .
  • Clinical Trials : A comprehensive review highlighted that low-dose oral minoxidil can effectively treat AGA with minimal side effects. Patients exhibited significant improvement in hair density and thickness after treatment, correlating with increased VEGF expression and reduced inflammatory markers .

Summary Table of Biological Activities

MechanismDescription
VasodilationOpens potassium channels leading to increased blood flow to hair follicles
Wnt/β-Catenin ActivationPromotes VEGF expression crucial for hair follicle regeneration
Anti-inflammatory EffectsReduces microinflammation around follicles
Hormonal ModulationInhibits androgen receptors; modulates steroidogenic enzymes

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Minoxidil beta-D-Glucuronide in biological matrices?

  • Methodological Guidance : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification. For enzyme activity assays, fluorometric substrates like 4-Methylumbelliferyl-beta-D-glucuronide can be adapted to measure β-glucuronidase-mediated hydrolysis of Minoxidil glucuronide in tissues or plasma . Internal standards such as mycophenolic acid β-D-glucuronide (purity >96%) are critical for normalization .

Q. How is this compound synthesized, and what are the critical purification steps?

  • Methodological Guidance : Synthesis typically involves glycosidation reactions using activated glucuronic acid donors (e.g., bromo-deoxy-glucopyranuronate) in the presence of catalysts like Ag₂CO₃ or SnCl₄. Purification requires reverse-phase chromatography and validation via NMR to confirm β-D-configuration and ester linkages, as demonstrated in retinyl glucuronide synthesis .

Q. What physicochemical properties are essential for characterizing this compound?

  • Methodological Guidance : Key parameters include molecular weight (validated via high-resolution MS), melting point (>205°C for thermally stable glucuronides), and solubility in polar solvents. Structural confirmation requires ¹H/¹³C NMR, focusing on anomeric proton signals (~δ 5.0–5.5 ppm for β-D-configuration) .

Advanced Research Questions

Q. How do researchers address contradictory data on this compound’s metabolic stability across species?

  • Methodological Guidance : Cross-species comparisons using liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) can identify isoform-specific metabolism. For example, human UGT1A9 may show higher activity than rodent isoforms. Discrepancies in half-life data require kinetic modeling (e.g., Michaelis-Menten parameters) and controls for enzyme inhibitors like fluconazole .

Q. What experimental models are appropriate for studying the enterohepatic recirculation of this compound?

  • Methodological Guidance : Dual-cannulated rodent models allow sampling of portal and systemic circulation to track glucuronide reabsorption. In vitro models using Caco-2 cells or intestinal segments can quantify β-glucuronidase activity and permeability, with interference controls (e.g., flavonoids) to isolate specific transport mechanisms .

Q. How can researchers resolve discrepancies in enzymatic stability assays of this compound across β-glucuronidase sources?

  • Methodological Guidance : Standardize enzyme sources (e.g., E. coli vs. human lysosomal β-glucuronidase) and pre-treat samples with inhibitors (e.g., saccharic acid 1,4-lactone) to rule out nonspecific hydrolysis. Fluorescent substrates (e.g., 4-Nitrophenyl β-D-glucuronide) serve as positive controls .

Q. What strategies optimize the detection of this compound in low-abundance clinical samples?

  • Methodological Guidance : Solid-phase extraction (SPE) with mixed-mode cartridges enhances recovery from plasma. Derivatization (e.g., methyl ester formation) improves LC-MS sensitivity. Parallel reaction monitoring (PRM) ensures specificity for low-concentration analytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.